2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-

X-ray crystallography conformational analysis structure-based drug design

2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- (CAS 212554-46-6), also referred to as (E)-3-(2,6-dichlorobenzylidene)indolin-2-one, is a synthetic 3-arylidene-2-oxindole derivative with the molecular formula C15H9Cl2NO and a molecular weight of 290.1 g/mol. This compound features a 2,6-dichlorophenyl ring connected to the indolin-2-one core via an exocyclic methylene bridge at the 3-position, adopting the E configuration as confirmed by single-crystal X-ray diffraction.

Molecular Formula C15H9Cl2NO
Molecular Weight 290.1 g/mol
CAS No. 212554-46-6
Cat. No. B13974138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-
CAS212554-46-6
Molecular FormulaC15H9Cl2NO
Molecular Weight290.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2
InChIInChI=1S/C15H9Cl2NO/c16-12-5-3-6-13(17)11(12)8-10-9-4-1-2-7-14(9)18-15(10)19/h1-8H,(H,18,19)
InChIKeyVXPXDUGSIZEARG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- (CAS 212554-46-6): Chemical Identity and Scaffold Context


2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- (CAS 212554-46-6), also referred to as (E)-3-(2,6-dichlorobenzylidene)indolin-2-one, is a synthetic 3-arylidene-2-oxindole derivative with the molecular formula C15H9Cl2NO and a molecular weight of 290.1 g/mol [1]. This compound features a 2,6-dichlorophenyl ring connected to the indolin-2-one core via an exocyclic methylene bridge at the 3-position, adopting the E configuration as confirmed by single-crystal X-ray diffraction [2]. It belongs to the pharmacologically significant class of 3-substituted indolin-2-ones, which are recognized for their potential as protein kinase inhibitors, antitumor agents, and neuroprotective compounds [2][3].

Why 2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- Cannot Be Interchanged with Generic Indolinone Analogs


Within the 3-arylidene-indolin-2-one chemotype, subtle alterations to the benzylidene substituent pattern produce profound shifts in pharmacological profile, target selectivity, and toxicity. For example, the clinical candidate GW5074 (5-iodo-3-[(3',5'-dibromo-4'-hydroxyphenyl)methylene]-2-indolinone) displays potent neuroprotection but dose-limiting neuronal toxicity, a liability that systematic SAR studies sought to eliminate [1]. The 2,6-dichloro substitution on the benzylidene ring of the target compound imparts a distinct electron-withdrawing environment and a sterically constrained ortho,ortho-disubstituted geometry, which directly influence the dihedral angle (~63.3°) between the oxindole and phenyl ring systems—a conformational parameter known to affect ATP-binding site occupancy in kinase targets [2]. Simple replacement with mono-halogenated, unsubstituted benzylidene, or N-alkylated analogs would yield divergent binding kinetics, metabolic stability, and biological outcomes that cannot be extrapolated from the existing literature.

Quantitative Differentiation Evidence for 2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- (CAS 212554-46-6)


Crystal Structure Conformation: Dihedral Angle Defines a Unique Binding-Relevant Geometry

Single-crystal X-ray diffraction reveals that the target compound adopts an E configuration with a dihedral angle of 63.3° (mean of 63.4° and 63.2° for two independent molecules) between the oxindole and 2,6-dichlorophenyl ring planes [1]. In comparison, the 5-bromo analog (E)-5-bromo-3-(2,6-dichlorobenzylidene)indolin-2-one also features two independent molecules, but with a distinct crystal packing arrangement and altered unit cell parameters [1]. This near-perpendicular geometry, enforced by the ortho,ortho-dichloro substitution, is distinct from the more planar conformations observed in unsubstituted 3-benzylidene-indolin-2-ones, where reduced steric hindrance permits smaller dihedral angles and consequently different π-stacking and hydrogen-bonding motifs. For kinase inhibitor design, this conformational constraint directly impacts the relative orientation of the dichlorophenyl ring within the hydrophobic back pocket of the ATP-binding site, a parameter critical for selective target engagement [2].

X-ray crystallography conformational analysis structure-based drug design

Neuroprotective Class Membership: 2,6-Dichloro Substitution in the Context of Non-Toxic 3-Substituted Indolin-2-ones

The target compound was synthesized as part of a focused library of 45 3-substituted indolin-2-one analogs designed to retain the neuroprotective efficacy of GW5074 while eliminating its dose-limiting neuronal toxicity [1]. The Balderamos et al. (2008) study identified four lead compounds (7, 37, 39, and 45) from this library as the most potent neuroprotective agents; however, individual quantitative neuroprotection and toxicity data for all 45 analogs, including the target 2,6-dichlorobenzylidene compound, were not reported in disaggregated form [1]. The 2,6-dichlorobenzylidene substitution pattern is distinct from the 5-iodo-3-[(3',5'-dibromo-4'-hydroxyphenyl)methylene] motif of GW5074, replacing a heavily halogenated hydroxybenzylidene with a simpler ortho,ortho-dichloro arrangement that eliminates the phenolic hydroxyl implicated in redox cycling and off-target toxicity [1][2]. The 5-chloro analog (E)-5-chloro-3-(2,6-dichlorobenzylidene)indolin-2-one was also crystallized and investigated for neuroprotective activity within the same program, confirming that the 2,6-dichlorobenzylidene group is a recurring pharmacophoric element in the non-toxic neuroprotective series [3].

neuroprotection neurodegenerative disease SAR

Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile vs. Clinical Indolinone RTK Inhibitors

The target compound exhibits a computed XLogP3-AA value of 4.2 with one hydrogen bond donor (oxindole NH) and one hydrogen bond acceptor (oxindole carbonyl) [1]. In comparison, the prototypical indolinone RTK inhibitor SU5416 (Semaxanib; CAS 204005-46-9) has a computed logP of approximately 3.5 and a larger polar surface area due to its 2,4-dimethylpyrrole substituent [2]. The higher lipophilicity of the 2,6-dichlorobenzylidene analog (ΔlogP ≈ +0.7 vs. SU5416) is driven by the two hydrophobic chlorine atoms and is expected to influence blood-brain barrier penetration, plasma protein binding, and nonspecific tissue distribution—parameters of direct relevance when selecting among indolinone-based tool compounds for CNS vs. peripheral target engagement studies [2].

ADME prediction lipophilicity drug-likeness physicochemical properties

Crystal Packing and Hydrogen-Bonding Architecture: Dimer Formation as a Determinant of Solid-State Properties

In the crystal lattice, the target compound forms centrosymmetric dimers via pairs of amide-carbonyl N—H···O hydrogen bonds, a motif also observed in the 5-chloro and 5-bromo analogs [1][2]. However, the target compound crystallizes with two independent molecules in the asymmetric unit (Z' = 2), whereas simpler 3-benzylidene-indolin-2-one derivatives typically crystallize with Z' = 1 [1]. This higher Z' value indicates a more complex solid-state packing arrangement, which can translate to differences in melting point, solubility, dissolution rate, and bulk stability—parameters directly relevant to procurement and formulation decisions [1].

crystallography solid-state chemistry formulation hydrogen bonding

Rotatable Bond Constraint: Conformational Rigidity Advantage over Flexible Indolinone Analogs

The target compound possesses only one rotatable bond (the bond connecting the dichlorophenyl ring to the exocyclic methylene carbon), as confirmed by its computed molecular descriptors [1]. This is notably fewer than N-substituted indolinone analogs such as 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, which introduce additional rotational degrees of freedom at the N1 position due to the N-aryl bond [2]. In the context of kinase inhibitor design, reduced rotatable bond count is associated with lower entropic penalty upon target binding and potentially enhanced ligand efficiency—a principle exploited in the design of macrocyclic and conformationally constrained kinase inhibitors [3].

conformational restriction entropic penalty target binding ligand efficiency

Regioisomeric Differentiation from N-Substituted Indolinones: Binding Site Implications

The target compound bears the 2,6-dichlorophenyl group at the 3-methylene position (C-3 exocyclic), distinguishing it from N1-substituted analogs such as 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, where the same aryl group is attached to the indolinone nitrogen [1]. This regioisomeric difference has profound consequences for kinase pharmacophore engagement: 3-arylidene indolinones (like the target compound) occupy the ATP-binding site with the oxindole core making critical hinge-region hydrogen bonds while the 3-arylidene group extends into the hydrophobic back pocket, whereas N1-substituted analogs often display altered binding modes or target different kinase profiles [2]. The N-unsubstituted oxindole NH of the target compound is available for hinge-region H-bonding, whereas N-substituted analogs sacrifice this interaction, potentially shifting selectivity across the kinome [2].

regioisomerism kinase selectivity pharmacophore medicinal chemistry

Optimal Application Scenarios for 2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- (CAS 212554-46-6)


Structure-Based Design of Type I Kinase Inhibitors Requiring a Conformationally Constrained 3-Arylidene Pharmacophore

The compound's E configuration, ~63.3° dihedral angle, and single rotatable bond make it an ideal scaffold for structure-based drug design programs targeting kinases where the 3-arylidene group must occupy a specific hydrophobic back pocket orientation [1][2]. Its free oxindole NH enables hinge-region hydrogen bonding, a feature absent in N-substituted analogs [3]. Computational docking and molecular dynamics studies can leverage the available high-resolution crystal structure (R = 0.052) as a starting geometry [1].

Neuroprotective Tool Compound Screening in the Context of Non-Toxic 3-Substituted Indolin-2-one SAR

As a member of the Balderamos et al. (2008) 45-compound neuroprotective library designed to eliminate GW5074-associated neuronal toxicity, this compound is suitable for inclusion in phenotypic screening cascades for neurodegenerative disease targets such as Alzheimer's and Parkinson's [4]. Its intermediate lipophilicity (XLogP3-AA = 4.2) and absence of a potentially redox-active phenolic hydroxyl group differentiate it from GW5074, supporting its use in assays where GW5074's toxicity confounds interpretation [4][5].

Crystallographic Reference Standard for 3-Arylidene-Indolin-2-one Solid-State Analysis

The fully solved crystal structure (triclinic P-1, Z' = 2, dimeric N—H···O hydrogen-bonding network) provides a validated reference for polymorph screening, co-crystal engineering, and solid-state characterization of structurally related 3-arylidene-indolin-2-one derivatives [1]. Its distinct unit cell parameters and dimerization motif can serve as a benchmark for predicting bulk physicochemical properties such as melting point and dissolution behavior in preclinical formulation studies [1].

Regioisomeric Selectivity Profiling in Kinase Panel Screens

The compound can be deployed as a regioisomeric probe alongside its N1-substituted counterpart (1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one) to deconvolute the contribution of the oxindole NH hydrogen bond to kinase selectivity [3][6]. Parallel screening of both regioisomers against a kinome panel would reveal which kinase targets are uniquely engaged by the 3-arylidene (C3-exocyclic) vs. N1-substituted pharmacophore, generating actionable selectivity fingerprints for lead optimization [6].

Quote Request

Request a Quote for 2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.